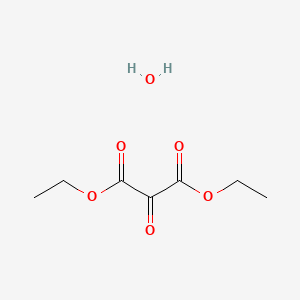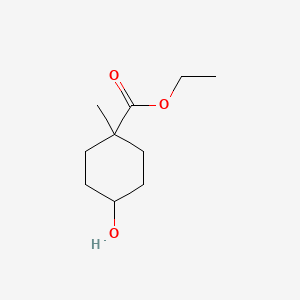
Potassium propa-1,2-dienyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium propa-1,2-dienyltrifluoroborate is an organoboron compound with the molecular formula C3H3BF3K. It is commonly used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium propa-1,2-dienyltrifluoroborate can be synthesized through a two-step process:
Reaction of Propene with Boron Trifluoride: Propene is reacted with boron trifluoride in an appropriate solvent to form propa-1,2-dienyltrifluoroborate.
Formation of Potassium Salt: The resulting propa-1,2-dienyltrifluoroborate is then reacted with potassium hydroxide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium propa-1,2-dienyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium propa-1,2-dienyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism by which potassium propa-1,2-dienyltrifluoroborate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium propa-1,2-dienylborate
- Potassium propa-1,2-dienylfluoroborate
- Potassium propa-1,2-dienylchloroborate
Uniqueness
Potassium propa-1,2-dienyltrifluoroborate is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its trifluoroborate group provides distinct reactivity compared to other borate compounds, allowing for a wider range of chemical transformations .
Eigenschaften
InChI |
InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQRYYEMVXCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655185 |
Source


|
| Record name | Potassium trifluoro(propadienyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201899-21-9 |
Source


|
| Record name | Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(propadienyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)








